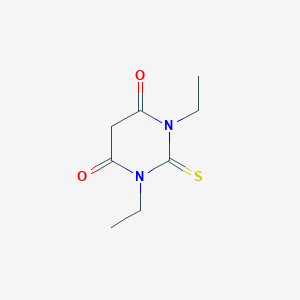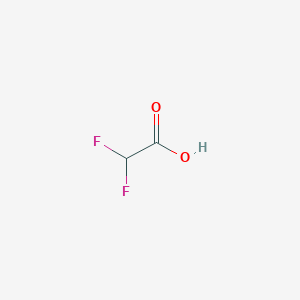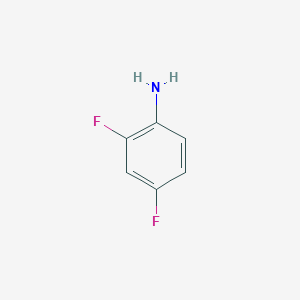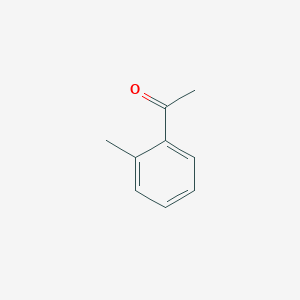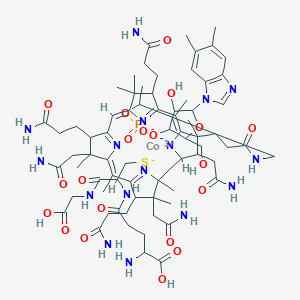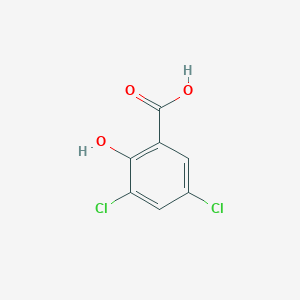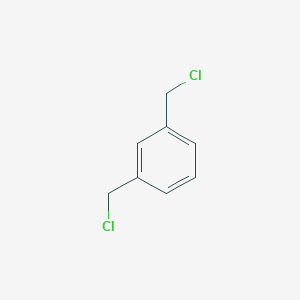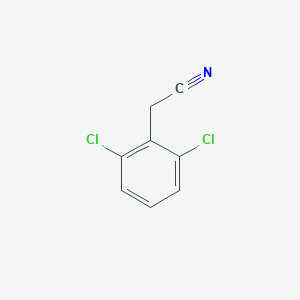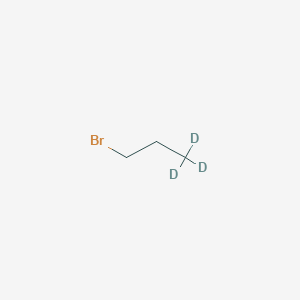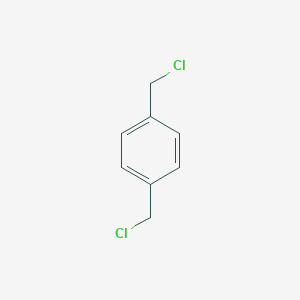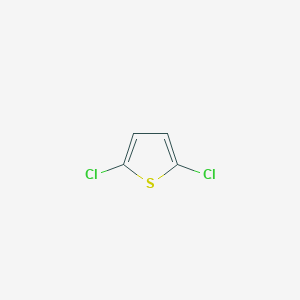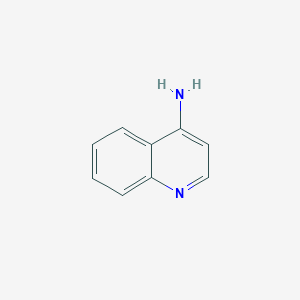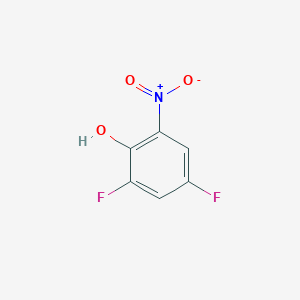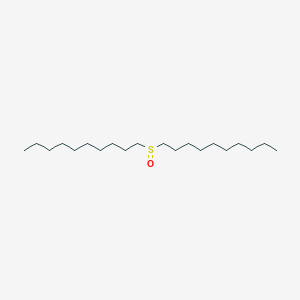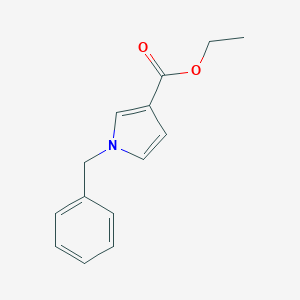
1-苄基-1H-吡咯-3-羧酸乙酯
描述
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The ethyl 1-benzyl-1H-pyrrole-3-carboxylate structure is characterized by a pyrrole ring substituted with an ethyl group at the 1-position, a benzyl group at the 1-position, and a carboxylate group at the 3-position.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring through various methods such as cyclization reactions. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates can be synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as demonstrated in one of the studies . This method provides a solvent-free approach and yields the desired pyrrole derivatives efficiently.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, was determined by X-ray single crystal diffraction, revealing the dihedral angles between the planes of the central pyrazole ring and the adjacent benzene rings . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation reactions to form hydrazide-hydrazones , as well as reactions with electrophilic reagents to form new compounds such as triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are often guided by the reactivity of the functional groups present in the pyrrole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be studied using spectroscopic methods and quantum chemical calculations. For instance, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes as a result of dimer formation through multiple interactions . Quantum chemical calculations, such as density functional theory (DFT), can provide insights into the thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature .
Relevant Case Studies
Case studies involving the synthesis and characterization of pyrrole derivatives provide valuable information on the practical applications of these compounds. For example, the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer was characterized by various spectroscopic methods and quantum chemical calculations, revealing the nature of intra- and intermolecular interactions within the molecule . Another study focused on the crystal structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing detailed information on the molecular interactions and reactivity descriptors .
科学研究应用
Medicinal Chemistry
Pyrrole is a biologically active scaffold that possesses diverse activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Anticancer Research
The derivatives of pyrrole exhibited good cytotoxic activity against some cancer cell lines . This suggests that ethyl 1-benzyl-1H-pyrrole-3-carboxylate could potentially be used in anticancer research, although specific studies on this compound are not available.
Green Chemistry and Biocatalysis
An efficient method was developed for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Under optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .
Polymer Science
Benzyl 1H-pyrrole-1-carbodithioate is used as a RAFT agent for controlled radical polymerization . It is well-suited for the polymerization of vinyl esters and vinyl amides .
Antifungal and Antibacterial Agents
Pyrrole derivatives have been employed as antioxidants, and antibacterial, antitumor, anti-inflammatory, and antifungal agents . They are a highly versatile class of intermediates in the synthesis of natural products as well as in heterocyclic chemistry .
Environmentally Friendly Synthesis
Some [1,2-b]pyrroles were synthesized, via condensation of amines, alkylpropiolates, and ninhydrin at room temperature without solvent and catalyst . This method is eco-friendly, cost-effective, and environmentally friendly .
Antioxidants and Anti-Inflammatory Agents
Pyrrole derivatives have been employed as antioxidants and anti-inflammatory agents . They are a highly versatile class of intermediates in the synthesis of natural products as well as in heterocyclic chemistry .
Antipsychotic and β-Adrenergic Antagonist
The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist .
Antiprotozoal and Antimalarial Agents
Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . They have been also employed as antiprotozoal and antimalarial agents .
Cholesterol Reducing Drugs
Pyrrole subunit has diverse applications in therapeutically active compounds including cholesterol reducing drugs .
安全和危害
属性
IUPAC Name |
ethyl 1-benzylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZAVNAKDOXZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562803 | |
| Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
CAS RN |
128259-47-2 | |
| Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

